molecular formula C15H20N6O4 B2386392 Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate CAS No. 1396859-05-4

Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate

Cat. No. B2386392
M. Wt: 348.363
InChI Key: HOSQYMHWVGGGCZ-UHFFFAOYSA-N
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Description

This compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . It is a part of a series of novel triazole-pyrimidine-based compounds . These compounds have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The molecular structure was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions were evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Scientific Research Applications

New Synthesis Protocols and Green Chemistry

One of the pivotal areas of research involving this compound is the development of new synthesis protocols that emphasize eco-friendliness and efficiency. Khaligh et al. (2020) introduced an additive for the eco-friendly preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, which shares a structural motif with the compound . This research is significant for its focus on green chemistry principles, showcasing an eco-friendly approach to the synthesis of complex molecules. The study demonstrates the potential of using novel additives to enhance reaction yields and reduce environmental impact, marking a step forward in sustainable chemical synthesis (Khaligh et al., 2020).

Antimicrobial Activities

Another critical area of research is the exploration of antimicrobial activities associated with derivatives of this compound. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and investigated their antimicrobial activities. This study highlights the potential of such compounds in contributing to the development of new antimicrobial agents, offering insights into the structural requirements for activity against various microorganisms (Bektaş et al., 2007).

Tuberculostatic Activity

Research into the tuberculostatic activity of related compounds further underscores the therapeutic potential of derivatives of Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate. Titova et al. (2019) synthesized structural analogs to investigate their antituberculous properties, demonstrating the importance of such research in addressing global health challenges like tuberculosis (Titova et al., 2019).

properties

IUPAC Name

ethyl 4-[(6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carbonyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c1-3-25-15(24)20-6-4-10(5-7-20)17-13(22)11-12-14(23)16-9(2)8-21(12)19-18-11/h8,10H,3-7H2,1-2H3,(H,16,23)(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSQYMHWVGGGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate

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